Lipophilicity and Polar Surface Area: Isomer & Analog Comparison
4-(Furan-2-YL)-3-hydroxybenzoic acid (CAS 1261952-76-4) has a computed LogP of 2.35 and tPSA of 70.67 Ų . This LogP value is identical to the 2-hydroxy isomer (CAS 1261952-89-9, LogP 2.35) and the 5-hydroxy isomer (CAS 1261960-70-6, LogP 2.35). However, it is lower than the des-hydroxy analog 4-(furan-2-yl)benzoic acid (LogP 2.64), indicating that the presence of the hydroxyl group at C-3 reduces overall lipophilicity. The LogP of the 5-substituted furanyl-salicylic acid isomer (LDH-IN-2, CAS 893739-96-3) is notably higher at 3.10, a difference of 0.75 log units that predicts significantly enhanced membrane permeability for the salicylic acid scaffold compared to the 3-hydroxy isomer.
| Evidence Dimension | Computational logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.35, tPSA = 70.67 Ų (CAS 1261952-76-4) |
| Comparator Or Baseline | 4-(Furan-2-yl)-2-hydroxybenzoic acid (CAS 1261952-89-9): LogP 2.35, tPSA 70.67 Ų; 3-(Furan-2-yl)-5-hydroxybenzoic acid (CAS 1261960-70-6): LogP 2.35, tPSA 70.67 Ų; 4-(Furan-2-yl)benzoic acid (CAS 35461-98-4): LogP 2.64, tPSA 50.44 Ų; LDH-IN-2 (5-(furan-2-yl)-2-hydroxybenzoic acid, CAS 893739-96-3): LogP 3.10, tPSA 70.7 Ų |
| Quantified Difference | ΔLogP = 0 (vs. positional isomers); ΔLogP = -0.29 (vs. des-hydroxy analog); ΔLogP = -0.75 (vs. LDH-IN-2); ΔtPSA = +20.23 Ų (vs. des-hydroxy analog) |
| Conditions | Computed values from ChemSrc, ChemSpider, and InvivoChem databases; ACD/Labs or XLogP3 algorithms |
Why This Matters
The 0.75-log-unit lower lipophilicity compared to LDH-IN-2 makes this compound less membrane-permeable, which may be advantageous for projects requiring reduced off-target partitioning while retaining the same hydrogen-bonding capacity.
